

Application Notes and Protocols for the Synthesis of Squalamine from Cholic Acid

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Compound of Interest

Compound Name: Squalamine

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These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis of **squalamine**, a promising aminosterol with a range of biological activities, using cholic acid as a starting material. The synthesis is a multi-step process requiring careful control of reaction conditions and purification of intermediates.

Introduction

Squalamine is a natural aminosterol first isolated from the dogfish shark (*Squalus acanthias*). It exhibits a broad spectrum of biological activities, including antimicrobial, anti-angiogenic, and neuroprotective properties. Its unique structure, featuring a steroidal backbone, a polyamine side chain at the C-3 position, and a sulfate group at the C-24 position, is crucial for its biological function. The synthesis of **squalamine** and its analogs is of significant interest for further pharmacological evaluation and potential therapeutic applications.^{[1][2]}

This document outlines a plausible synthetic route starting from cholic acid, a readily available bile acid. The key strategic steps involve the selective deoxygenation of the C-12 hydroxyl group of cholic acid to yield a chenodeoxycholic acid-like scaffold, followed by the introduction of the characteristic spermidine and sulfate moieties.

Synthetic Strategy Overview

The overall synthetic strategy from cholic acid to **squalamine** can be broken down into the following key stages:

- Protection of Hydroxyl Groups and Carboxylic Acid: Selective protection of the C-3 and C-7 hydroxyl groups and esterification of the C-24 carboxylic acid of cholic acid.
- Deoxygenation of the C-12 Hydroxyl Group: Removal of the unprotected C-12 hydroxyl group to form the chenodeoxycholate backbone.
- Oxidation of the C-3 Hydroxyl Group: Conversion of the C-3 hydroxyl group to a ketone to enable the introduction of the polyamine side chain.
- Side Chain Elongation and Hydroxylation: Modification of the C-24 ester to introduce a hydroxyl group at the C-24 position of an elongated side chain.
- Reductive Amination at C-3: Conjugation of spermidine to the C-3 position of the steroid core.
- Sulfation of the C-24 Hydroxyl Group: Introduction of the sulfate group at the C-24 position.
- Deprotection: Removal of all protecting groups to yield the final product, **squalamine**.

Experimental Protocols

Stage 1: Selective Protection of Cholic Acid

Objective: To selectively protect the C-3 and C-7 hydroxyl groups and the C-24 carboxylic acid of cholic acid, leaving the C-12 hydroxyl group free for deoxygenation.

Protocol 1: Methyl 3 α ,7 α -diacetyl-12 α -hydroxy-5 β -cholan-24-oate Synthesis

- Esterification: Dissolve cholic acid in methanol and add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4 hours. After cooling, the product, methyl cholate, will crystallize. Filter the crystals and wash with cold methanol.
- Selective Acylation: Dissolve the methyl cholate in pyridine and cool to 0°C. Add acetic anhydride dropwise while maintaining the temperature. The reactivity of the hydroxyl groups

is C3 > C12 > C7, allowing for selective acylation by controlling the stoichiometry of the acylating agent.[3][4] Allow the reaction to proceed at room temperature for 12-16 hours.

- Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 3 α ,7 α -diacetyl-12 α -hydroxy-5 β -cholan-24-oate.

Step	Reactants	Reagents	Solvent	Conditions	Estimated Yield
1.1	Cholic Acid	Methanol, H ₂ SO ₄ (cat.)	Methanol	Reflux, 4h	>95%
1.2	Methyl Cholate	Acetic Anhydride, Pyridine	Pyridine	0°C to RT, 12-16h	80-90%

Stage 2: Deoxygenation of the C-12 Hydroxyl Group

Objective: To remove the C-12 hydroxyl group using a Barton-McCombie deoxygenation reaction.[5][6]

Protocol 2: Synthesis of Methyl 3 α ,7 α -diacetyl-5 β -cholan-24-oate

- Thioacylation: Dissolve the product from Protocol 1 in anhydrous toluene. Add N,N'-thiocarbonyldiimidazole and a catalytic amount of 4-dimethylaminopyridine (DMAP). Heat the mixture at 80°C for 2 hours.
- Radical Deoxygenation: To the same reaction vessel, add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). Reflux the mixture for 4 hours.[5][6]
- Purification: Cool the reaction mixture and remove the toluene under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to remove the tin byproducts and isolate the deoxygenated product.

Step	Reactant	Reagents	Solvent	Conditions	Estimated Yield
2.1	Methyl 3 α ,7 α -diacetyl-12 α -hydroxy-5 β -cholan-24-oate	N,N'-Thiocarbonyl diimidazole, DMAP	Toluene	80°C, 2h	70-80%
2.2	Thioacylated Intermediate	Tributyltin Hydride, AIBN	Toluene	Reflux, 4h	

Stage 3: Oxidation of the C-3 Hydroxyl Group

Objective: To selectively oxidize the C-3 hydroxyl group to a ketone.

Protocol 3: Synthesis of Methyl 7 α -acetyl-3-oxo-5 β -cholan-24-oate

- **Selective Deprotection:** Dissolve the product from Protocol 2 in a mixture of methanol and hydrochloric acid to selectively remove the more labile C-3 acetyl group.
- **Oxidation:** Dissolve the resulting mono-acetylated compound in dichloromethane. Add pyridinium chlorochromate (PCC) or another suitable oxidizing agent and stir at room temperature until the starting material is consumed (monitored by TLC).
- **Purification:** Filter the reaction mixture through a pad of silica gel to remove the chromium salts. Concentrate the filtrate and purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).

Step	Reactant	Reagents	Solvent	Conditions	Estimated Yield
3.1	Methyl 3 α ,7 α -diacetyl-5 β -cholan-24-oate	Methanol, HCl	Methanol	RT, 2-4h	85-95%
3.2	Methyl 3 α -hydroxy-7 α -acetyl-5 β -cholan-24-oate	PCC	Dichloromethane	RT, 2-3h	80-90%

Stage 4: Side Chain Elongation and Hydroxylation

Objective: To convert the C-24 ester to a 24-hydroxylated side chain. This is a multi-step process.

Protocol 4: Synthesis of 7 α -hydroxy-3-oxo-5 β -cholestan-24-ol

This stage involves several steps, including reduction of the ester to an alcohol, oxidation to an aldehyde, a Wittig reaction to extend the carbon chain, and then stereoselective hydroxylation. Detailed protocols for each of these transformations can be adapted from standard organic chemistry procedures. The overall yield for this multi-step sequence is typically in the range of 30-40%.

Stage 5: Reductive Amination at C-3

Objective: To introduce the spermidine moiety at the C-3 position.

Protocol 5: Synthesis of a Protected **Squalamine** Precursor

- **Amine Protection:** Protect the primary and secondary amine groups of spermidine, for example, with Boc (tert-butyloxycarbonyl) groups.
- **Reductive Amination:** Dissolve the 3-keto steroid from the previous stage and the protected spermidine in a suitable solvent such as 1,2-dichloroethane. Add a reducing agent like

sodium triacetoxyborohydride (STAB) and a catalytic amount of acetic acid. Stir the reaction at room temperature for 24 hours.^[7]

- Purification: Quench the reaction with saturated aqueous NaHCO₃ and extract the product with dichloromethane. Dry the organic layer and concentrate. Purify the product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Step	Reactants	Reagents	Solvent	Conditions	Estimated Yield
5.1	7 α -hydroxy-3-oxo-5 β -cholestan-24-ol, Protected Spermidine	Sodium Triacetoxyborohydride, Acetic Acid	1,2-Dichloroethane	RT, 24h	60-70%

Stage 6: Sulfation of the C-24 Hydroxyl Group

Objective: To introduce the sulfate group at the C-24 position.

Protocol 6: Synthesis of a Fully Protected **Squalamine**

- Sulfation: Dissolve the product from Protocol 5 in anhydrous pyridine and cool to 0°C. Add sulfur trioxide pyridine complex (SO₃·py) and stir the reaction at room temperature for 4-6 hours.^{[8][9]}
- Purification: Quench the reaction by adding methanol and then water. Extract the product with an organic solvent. Purify by column chromatography.

Step	Reactant	Reagents	Solvent	Conditions	Estimated Yield
6.1	Protected Squalamine Precursor (C-24 alcohol)	Sulfur Trioxide Pyridine Complex	Pyridine	0°C to RT, 4-6h	70-80%

Stage 7: Deprotection

Objective: To remove all protecting groups to yield **squalamine**.

Protocol 7: Synthesis of **Squalamine**

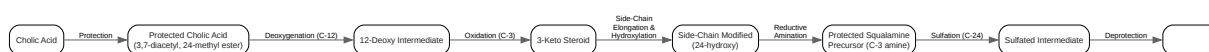
- Deprotection: Treat the fully protected **squalamine** with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc groups from the spermidine moiety and any other acid-labile protecting groups.
- Purification: After the reaction is complete, neutralize the mixture and purify the final product. Purification of the final **squalamine** product can be challenging due to its amphiphilic nature. Reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.^{[10][11]}

Step	Reactant	Reagents	Solvent	Conditions	Estimated Yield
7.1	Fully Protected Squalamine	Trifluoroacetic Acid	Dichloromethane	RT, 1-2h	80-90%

Visualization of the Synthetic Workflow and Biological Action

Synthetic Workflow

The multi-step synthesis of **squalamine** from cholic acid is a complex process involving several key transformations and intermediates.

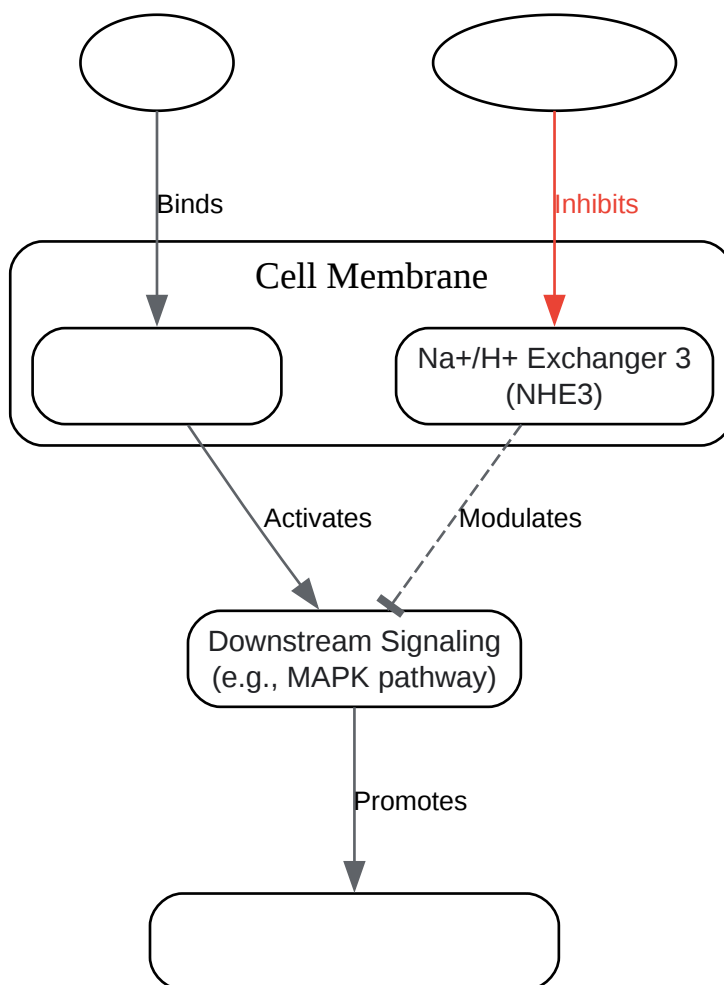


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Caption: Synthetic workflow for **squalamine** from cholic acid.

Anti-Angiogenic Signaling Pathway of Squalamine

Squalamine exerts its anti-angiogenic effects by interacting with the endothelial cell membrane and modulating intracellular signaling pathways. A key mechanism involves the inhibition of the Na⁺/H⁺ exchanger 3 (NHE3), which disrupts the cellular response to pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).



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